2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane synthesis protocol
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane synthesis protocol
An In-depth Technical Guide to the Synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, a crucial monomer in the production of high-performance polymers such as polyimides and polybenzoxazoles.[1][2] These polymers are noted for their exceptional thermal stability and chemical resistance, making them valuable in the aerospace, automotive, and electronics industries.[3] The compound, also known as 6FAP, is a white crystalline solid.[4]
Physicochemical Properties:
| Property | Value |
| Melting Point | 245-248 °C[5] |
| Boiling Point | 411.3 ± 45.0 °C[4] |
| Density | 1.545 ± 0.06 g/cm³[4] |
| Solubility | Slightly soluble in DMSO and methanol[4] |
Synthetic Pathway Overview
The most common and well-documented synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is a two-step process. The synthesis begins with the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), followed by the reduction of the resulting dinitro intermediate.
Caption: General two-step synthesis pathway for 6F-AP.
Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane
The initial step involves the nitration of Bisphenol AF to produce 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. Various nitrating agents and reaction conditions have been reported, with the choice of reagents significantly impacting yield and purity.
Experimental Protocols for Nitration:
Method 1: Using Dilute Nitric Acid in Ethanol
This method is a common laboratory-scale procedure.
-
Reactants and Conditions:
Reactant/Condition Molar Ratio/Value Ethanol / Bisphenol AF 4 Dilute Nitric Acid / Bisphenol AF 2.15 Temperature 60 °C Reaction Time 6 hours | Yield | 96% |
-
Procedure:
-
Dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in ethanol in a reaction vessel.
-
Gradually add dilute nitric acid to the solution while maintaining the temperature at 60°C.
-
Stir the mixture for 6 hours.
-
After the reaction is complete, the product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, can be isolated by precipitation and filtration.[6]
-
Method 2: From Bis(3-nitro-4-fluorophenyl) hexafluoropropane
This alternative starting material can also be used.
-
Reactants and Conditions:
Reactant/Condition Value Starting Material 50 g bis(3-nitro-4-fluorophenyl) hexafluoropropane Solvent 400 g DMSO Temperature 70 °C Yield 91.1% | Purity | 98.6% |
-
Procedure:
-
Add 50 g of bis(3-nitro-4-fluorophenyl) hexafluoropropane to 400 g of DMSO in a four-necked flask.
-
Heat the mixture to 70°C with stirring.
-
The crude product is obtained and then recrystallized from ethanol.[4] The mixture is heated to 60°C to dissolve the product, then cooled to 10-20°C for crystallization.[4]
-
Step 2: Reduction of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
The second step is the reduction of the dinitro intermediate to the final product, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. Catalytic hydrogenation is a frequently employed method.
Experimental Protocols for Reduction:
Method 1: Using Hydrazine Hydrate with a Catalyst
This method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst.
-
Reactants and Conditions:
Reactant/Condition Molar/Mass Ratio/Value Hydrazine Hydrate / Dinitro Intermediate 0.2 Catalyst (FeCl₃/activated carbon) / Dinitro Intermediate 0.05 Solvent Ethanol Temperature 85 °C Reaction Time 10 hours | Yield | 92% |
-
Procedure:
-
Suspend the 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and the FeCl₃/activated carbon catalyst in ethanol.
-
Heat the mixture to 85°C.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Maintain the reaction at 85°C for 10 hours.[6]
-
After completion, the catalyst is filtered off, and the product is isolated from the filtrate.[7]
-
Method 2: Catalytic Hydrogenation with Palladium on Carbon
This is a widely used method for this reduction.
-
Reactants and Conditions:
Reactant/Condition Value Starting Material 30 g dinitro intermediate Solvent 300 g DMF Catalyst 1.5 g 5% Palladium on Carbon Hydrogen Pressure 1 MPa Temperature 70 °C Yield 98.3% | Purity | 99.6% |
-
Procedure:
-
Charge a 1000 mL autoclave with 30 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, 300 g of DMF, and 1.5 g of 5% palladium on carbon.[5]
-
Pressurize the autoclave with hydrogen to 1 MPa.[5]
-
Heat the mixture to 70°C with stirring until the reaction is complete.[5]
-
Cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure to obtain the crude product.[5]
-
Recrystallize the crude product from a mixture of water and DMF (mass ratio of product:water:DMF is 1:4:2).[5]
-
Method 3: Reduction with Hydrazine Monohydrate and Palladium Catalyst
This method provides high purity and yield.
-
Reactants and Conditions:
Reactant/Condition Value Starting Material 400.0 g dinitro intermediate Solvent 1200 cc methanol Catalyst 9.0 g (dry weight) of E196R/W5%Pd Reducing Agent 313.2 g of 60% hydrazine monohydrate aqueous solution Temperature 60-65 °C Crude Yield 98% | Final Purity | 99.9% |
-
Procedure:
-
In a 2000-cc four-neck flask, combine 400.0 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and 1200 cc of methanol.
-
Add 9.0 g of the palladium catalyst.
-
Heat the mixture to 60-65°C with stirring.
-
Dropwise, add 313.2 g of a 60% hydrazine monohydrate aqueous solution over 4 hours.[7]
-
After the catalyst is removed by filtration, the reaction mixture is concentrated to get the crude product.[7]
-
The crude product is purified by recrystallization from a mixed solvent of isopropyl alcohol and toluene to yield a white crystal of high purity.[7]
-
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis of 6F-AP.
References
- 1. 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | 83558-87-6 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 5. Cas 83558-87-6,2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | lookchem [lookchem.com]
- 6. The synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane [finechemicals.com.cn]
- 7. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
